methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with the following structural formula:
C20H21NO7
It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Benzodioxepin Ring:
- Starting from suitable precursors, the benzodioxepin ring system is formed through cyclization reactions.
- Reaction conditions may involve acid-catalyzed intramolecular condensation.
-
Acetylation and Thiazole Formation:
- The benzodioxepin ring is acetylated at the 7-position.
- A thiazole ring is introduced at the 5-position via condensation with a thiazole precursor.
Industrial Production:
Industrial-scale production methods may vary, but they typically follow similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Chemistry:
Medicinal Chemistry:
Organic Synthesis:
Biology and Medicine:
Biological Activity:
Industry:
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H20N2O5S/c1-27-21(26)19-20(15-6-3-2-4-7-15)30-22(24-19)23-18(25)13-14-8-9-16-17(12-14)29-11-5-10-28-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,23,24,25) |
InChI Key |
IWSDFAJQQWCOQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.